[(4-Bromophenyl)(pyridin-3-yl)methyl](ethyl)amine
Overview
Description
(4-Bromophenyl)(pyridin-3-yl)methylamine is a chemical compound characterized by its unique structure, which includes a bromophenyl group, a pyridin-3-yl group, and an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(pyridin-3-yl)methylamine typically involves the reaction of 4-bromophenylacetic acid with pyridin-3-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is heated under reflux for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of (4-Bromophenyl)(pyridin-3-yl)methylamine involves large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (4-Bromophenyl)(pyridin-3-yl)methylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted pyridine derivatives.
Scientific Research Applications
(4-Bromophenyl)(pyridin-3-yl)methyl
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic compounds.
Biology: The compound has shown potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Research has indicated its possible use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Its unique chemical properties make it useful in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which (4-Bromophenyl)(pyridin-3-yl)methylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4-Bromophenyl)(pyridin-3-yl)methylamine can be compared with other similar compounds, such as (4-Bromophenyl)(pyridin-2-yl)methylamine and (4-Bromophenyl)(pyridin-4-yl)methylamine. These compounds share structural similarities but differ in the position of the bromophenyl group on the pyridine ring, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
N-[(4-bromophenyl)-pyridin-3-ylmethyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c1-2-17-14(12-4-3-9-16-10-12)11-5-7-13(15)8-6-11/h3-10,14,17H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIADRZHSZNPTFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)Br)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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